
Benzyl-PEG11-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG11-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound has the molecular formula C34H60O13 and a molecular weight of 676.81 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG11-Boc is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and benzyl groups. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as tosyl chloride, to introduce a leaving group.
Coupling with Benzyl Group: The activated PEG is then coupled with a benzyl group using a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG11-Boc undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and benzyl bromide.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products include various benzyl-substituted PEG derivatives.
Deprotection Reactions: The major product is the free amine form of the PEG chain.
Scientific Research Applications
Role in PROTAC Development
Benzyl-PEG11-Boc is primarily utilized as a linker in the synthesis of PROTACs. These molecules consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other binds to the protein of interest. By bringing these two components together, PROTACs facilitate the ubiquitination and subsequent degradation of specific proteins via the proteasome system. This mechanism is particularly valuable in targeted cancer therapies.
Case Study: Targeted Protein Degradation
A study demonstrated that PROTACs synthesized using this compound effectively degraded target proteins within cancer cells, showcasing its potential in therapeutic applications against malignancies .
Drug Delivery Systems
The incorporation of this compound into drug formulations enhances the pharmacokinetics of therapeutic agents. The PEG component improves solubility and stability, which are critical for effective drug delivery.
Case Study: Enhanced Solubility
Research indicated that drugs modified with this compound exhibited significantly improved solubility compared to their non-modified counterparts, leading to better absorption and bioavailability .
Bioconjugation Strategies
This compound serves as a versatile linker for attaching drugs to targeting moieties, thereby increasing the specificity of therapeutic interventions. This application is crucial for developing antibody-drug conjugates and other targeted delivery systems.
Protein Modification
The compound is employed in modifying proteins to enhance their performance in diagnostics and therapeutics. The PEG moiety not only increases solubility but also protects biomolecules from proteolytic degradation.
Case Study: Protein Stability
A study illustrated that proteins modified with this compound exhibited significantly longer half-lives compared to non-modified counterparts, confirming its role in enhancing stability against enzymatic degradation .
Applications in Imaging Techniques
This compound has also been explored in imaging applications, particularly in pretargeted positron emission tomography (PET) imaging. Its ability to form stable complexes with radiolabeled agents enhances imaging efficacy.
Case Study: Imaging Agent Development
In a study involving radiolabeled agents, the incorporation of this compound improved the binding affinity and stability of imaging constructs, leading to enhanced visualization of biological processes .
Mechanism of Action
Benzyl-PEG11-Boc functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG11-Ms: Another PEG-based PROTAC linker with a methanesulfonate group.
Benzyl-PEG11-alcohol: A PEG-based PROTAC linker with an alcohol group
Uniqueness
Benzyl-PEG11-Boc is unique due to its Boc protecting group, which provides stability and allows for selective deprotection under acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are required .
Biological Activity
Benzyl-PEG11-Boc is a polyethylene glycol (PEG)-based linker that plays a significant role in the development of targeted protein degradation technologies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound facilitates the selective degradation of target proteins by connecting ligands that bind to both the target protein and an E3 ubiquitin ligase. This article explores its biological activity, including its mechanism of action, applications, and relevant research findings.
This compound serves as a linker in PROTACs, which are bifunctional molecules designed to harness the ubiquitin-proteasome system for targeted protein degradation. The mechanism involves:
- Binding : One ligand binds to the target protein while the other binds to an E3 ligase.
- Ubiquitination : This interaction promotes ubiquitination of the target protein.
- Degradation : The ubiquitinated protein is subsequently recognized and degraded by the proteasome.
This process allows for the selective targeting of proteins that are often considered "undruggable" by traditional small molecule inhibitors.
Table 1: Biological Activity Summary of this compound
Parameter | Value |
---|---|
Molecular Formula | C35H62O14 |
Molecular Weight | 706.86 g/mol |
Target | PROTAC Linkers |
IC₅₀ (In Vitro) | Not specified |
Pathway | Ubiquitin-proteasome system |
Case Studies and Research Findings
-
Development of PROTACs :
A study highlighted the utility of this compound in synthesizing various PROTACs that effectively degrade specific target proteins in cellular models. The incorporation of this linker has shown promising results in enhancing the selectivity and efficacy of PROTACs against cancer-related proteins . -
In Vivo Applications :
Research involving PET imaging has employed PEG-based linkers like this compound to visualize tumor-targeting capabilities. In a study, radiolabeled PROTACs demonstrated effective tumor accumulation, suggesting that PEG linkers improve pharmacokinetics and biodistribution profiles, leading to enhanced tumor-to-background ratios over time . -
Structure-Activity Relationship :
Investigations into structural variations among PEG linkers revealed that modifications, such as those seen in this compound, significantly affect the stability and biological activity of PROTACs. The presence of a benzyl group was found to enhance solubility and facilitate better interaction with target proteins .
Properties
Molecular Formula |
C35H62O14 |
---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C35H62O14/c1-35(2,3)49-34(36)32-48-30-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-9-37-11-13-39-15-17-41-19-21-43-23-25-45-27-29-47-31-33-7-5-4-6-8-33/h4-8H,9-32H2,1-3H3 |
InChI Key |
PTMDBOQPYNBRRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.